molecular formula C9H8Cl2O2S B1362503 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid CAS No. 65051-31-2

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid

Cat. No. B1362503
CAS RN: 65051-31-2
M. Wt: 251.13 g/mol
InChI Key: GWTAKOPAASARET-UHFFFAOYSA-N
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Description

“2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 65051-31-2 . It has a molecular weight of 251.13 . The IUPAC name for this compound is [(2,4-dichlorobenzyl)sulfanyl]acetic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(O)CSCC1=C(Cl)C=C(Cl)C=C1 . This indicates that the compound contains an acetic acid group (O=C(O)) linked to a 2,4-dichlorobenzyl group via a sulfanyl bridge (CSC). The presence of chlorine atoms on the benzyl group may influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 251.13 . The compound’s exact boiling point, melting point, and other physical properties are not specified in the available resources.

Scientific Research Applications

Spectrophotometric Determination

The spectrophotometric determination of 2,4-Dichlorophenoxyacetic acid, a related compound, has been explored using diazotization methods in a flow injection assembly. This method, based on base hydrolysis, offers a simpler, faster alternative to chromatographic methods for determining the presence of the herbicide in commercial formulations and residue in fruits and food samples (Shah, Jan, & Bashir, 2006).

Synthesis and Pharmacological Evaluation

Research has focused on synthesizing derivatives of chlorophenoxyacetic acid, such as N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, to investigate their antibacterial and anti-enzymatic properties. These compounds have shown potential as antibacterial agents against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).

Environmental Remediation

Photocatalytic degradation studies of 2,4-dichlorophenoxyacetic acid using nanocrystalline cryptomelane composite catalysts reveal effective strategies for wastewater remediation. These studies highlight the potential of manganese oxide minerals in environmental cleanup efforts (Lemus et al., 2008).

Advanced Oxidation Processes

The optimization of advanced oxidation processes, such as the photo-electro/Persulfate/nZVI process, has been investigated for the degradation of chlorophenoxyacetic acid herbicides. These studies provide insights into the efficient removal of such herbicides from aquatic environments, contributing to environmental protection (Mehralipour & Kermani, 2021).

Chemiluminescence and Synthesis

Research into the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes offers new avenues for the development of chemiluminescent materials. These studies contribute to the broader field of organic chemistry and materials science (Watanabe et al., 2010).

Phytoremediation Enhancement

The use of bacterial endophytes to enhance the phytoremediation of organochlorine herbicides, like 2,4-dichlorophenoxyacetic acid, demonstrates the potential of biotechnological approaches in cleaning contaminated soils and groundwater. These studies show the benefits of combining plant and microbial systems for environmental remediation (Germaine et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c10-7-2-1-6(8(11)3-7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTAKOPAASARET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307236
Record name 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid

CAS RN

65051-31-2
Record name NSC190480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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